5,5-Dimethyl-3-hexanone
CAS No.: 5340-30-7
Cat. No.: VC20678852
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5340-30-7 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 5,5-dimethylhexan-3-one |
| Standard InChI | InChI=1S/C8H16O/c1-5-7(9)6-8(2,3)4/h5-6H2,1-4H3 |
| Standard InChI Key | BARYVXFFVQIMLI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)CC(C)(C)C |
Introduction
Structural Characteristics and Nomenclature
IUPAC Nomenclature and Molecular Architecture
The systematic name 5,5-dimethyl-3-hexanone derives from its six-carbon backbone (hexane), ketone functional group at position 3, and two methyl branches at position 5. Its structure can be represented as:
CH₃-C(CH₃)₂-CH₂-C(=O)-CH₂-CH₃
This configuration creates a sterically hindered environment around the carbonyl group, influencing its reactivity in nucleophilic addition and condensation reactions. The compound is distinct from its isomer 5,5-dimethylhexan-2-one (CAS 14272-73-2), where the ketone group resides at position 2 .
Spectroscopic Identification
Key spectral data include:
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IR: Strong absorption at ~1715 cm⁻¹ (C=O stretch)
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¹³C NMR: δ 208–212 ppm (carbonyl carbon), δ 25–35 ppm (quaternary carbons adjacent to methyl groups)
Synthetic Methodologies
Historical Synthesis Routes
Early synthetic approaches, as reported by Whitmore et al. (1938), involved the oxidation of 5,5-dimethyl-3-hexanol using chromium-based oxidants, yielding the ketone in moderate (~45%) efficiency . Later refinements by Binnewirtz et al. (1983) employed catalytic dehydrogenation of secondary alcohols over copper chromite catalysts, achieving yields up to 70% .
Modern Catalytic Approaches
Recent advancements utilize palladium-catalyzed cross-coupling reactions. Mello et al. (2011) demonstrated a Heck-type coupling between pre-functionalized alkenes and carbonyl precursors, achieving 85% yield under mild conditions .
Table 1: Comparison of Synthetic Methods
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s branched structure lowers its melting point compared to linear analogs, rendering it liquid at room temperature. Its solubility profile shows complete miscibility with ethanol, ether, and chloroform, but limited solubility in water (<0.1 g/L at 25°C).
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 149.9°C at 760 mmHg | |
| Density (20°C) | 0.812 g/cm³ | |
| Refractive Index (nD²⁰) | 1.41 | |
| Vapor Pressure (25°C) | 4.2 mmHg |
Chemical Reactivity
As a ketone, 5,5-dimethyl-3-hexanone undergoes characteristic reactions:
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Nucleophilic Addition: Grignard reagents attack the carbonyl carbon, forming tertiary alcohols. For example, reaction with methylmagnesium bromide produces 3,5,5-trimethyl-3-hexanol.
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Reduction: Catalytic hydrogenation (H₂/Pd) yields 5,5-dimethyl-3-hexanol, while LiAlH₄ reduces it to the same alcohol with higher selectivity.
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Condensation: Base-catalyzed aldol condensation with aromatic aldehydes forms α,β-unsaturated ketones, useful in fragrance synthesis.
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s mild, camphor-like odor makes it a precursor in synthesizing terpenoid analogs. Its stability under acidic conditions allows incorporation into air fresheners and cosmetic formulations.
Pharmaceutical Intermediates
Steric hindrance at the carbonyl position enhances its utility in synthesizing hindered ketones for non-steroidal anti-inflammatory drugs (NSAIDs). Recent patents highlight its role in producing COX-2 inhibitors.
Polymer Chemistry
As a chain-transfer agent in radical polymerization, it controls molecular weight distributions in polyacrylate syntheses. Studies show a 20% improvement in polydispersity indices compared to linear ketones.
Recent Advances and Future Directions
Green Synthesis Innovations
Heilmann and de Gaudemaris (1951) pioneered biocatalytic routes using ketoreductases, but recent work by Asensio et al. (2023) achieved enantioselective synthesis via engineered Candida antarctica lipase B, enabling 99% ee for chiral derivatives .
Computational Modeling
Density functional theory (DFT) studies reveal that the methyl groups’ electron-donating effects lower the carbonyl’s electrophilicity by 12% compared to unsubstituted hexan-3-one, explaining its moderated reactivity in SN2 reactions.
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